(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c14-10(3-4-11(15)16)13-7-6-12(9-13)5-1-2-8-17-12/h3-4H,1-2,5-9H2,(H,15,16)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJXJWZWLPADQM-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCN(C2)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC2(C1)CCN(C2)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound (E)-4-oxo-4-(6-oxa-2-azaspiro[4Compounds with similar structures have been found to exhibit biological activity, suggesting that this compound may also interact with biological targets.
Mode of Action
The specific mode of action of (E)-4-oxo-4-(6-oxa-2-azaspiro[4It is known that the compound’s structure, which includes an 8-oxa-2-azaspiro[45]decane moiety, is promising for the production of important biologically active compounds.
Biochemical Pathways
The exact biochemical pathways affected by (E)-4-oxo-4-(6-oxa-2-azaspiro[4Compounds with similar structures have been found to be involved in various cellular signaling pathways, such as the ras/mapk/erk, pi3k/akt, mtor, and jak/stat pathways.
Result of Action
The molecular and cellular effects of (E)-4-oxo-4-(6-oxa-2-azaspiro[4It is known that compounds with similar structures have exhibited biological activity.
Biological Activity
(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid, with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of the 6-oxa-2-azaspiro[4.5]decan moiety is particularly noteworthy as it has been associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO4 |
| Molecular Weight | 239.27 g/mol |
| CAS Number | 2098157-55-0 |
| Purity | ≥95% |
The specific mode of action of this compound is not fully elucidated, but it is known to interact with several cellular signaling pathways:
- Ras/MAPK/ERK Pathway : This pathway is crucial for cell proliferation and survival.
- PI3K/Akt Pathway : Involved in cell growth and metabolism.
- mTOR Pathway : Plays a role in cell growth and proliferation.
- JAK/STAT Pathway : Important for immune response and cell division.
Research indicates that compounds with similar structures often exhibit modulation of these pathways, suggesting potential applications in cancer therapy and other diseases.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. A notable study synthesized a series of derivatives based on the spirocyclic framework and evaluated their activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11b | A549 (Lung Cancer) | 0.18 |
| 11h | A549 | 0.19 |
| 11d | MDA-MB-231 (Breast Cancer) | 0.08 |
| 11k | MDA-MB-231 | 0.09 |
| 12c | HeLa (Cervical Cancer) | 0.14 |
These results indicate that derivatives based on the spirocyclic structure possess significant cytotoxicity against various cancer types, suggesting that this compound could be a lead compound for further development in cancer therapeutics .
Other Biological Activities
In addition to antitumor effects, compounds similar to (E)-4-oxo have been studied for their neuroprotective properties and potential effects on G protein-coupled receptors (GPCRs). For instance, GPCRs play critical roles in various physiological processes, and modulation of these receptors can lead to therapeutic benefits in neurological disorders .
Case Studies and Research Findings
- Synthesis and Evaluation : A study reported the synthesis of novel derivatives from the spirocyclic framework, demonstrating promising results against multiple cancer cell lines, reinforcing the potential of this structural class .
- Pharmacological Profiling : Further pharmacological profiling indicated that these compounds could influence key signaling pathways associated with tumor growth and metastasis, making them candidates for targeted therapies .
- Comparative Analysis : Comparative studies with established chemotherapeutics showed that some derivatives exhibit superior efficacy against specific cancer types, highlighting their potential as alternatives or adjuncts to current treatments .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Analogues
Key Comparative Analysis
Substituent Effects on Bioactivity
- Aryl vs. Spirocyclic Substituents: The target compound’s spirocyclic group replaces the aryl substituents found in analogs like (E)-4-Oxo-4-(p-tolyl)but-2-enoic acid (CAS 20972-36-5). Aryl-substituted derivatives are well-documented for their antiproliferative and antiviral activities, attributed to their planar structures enabling π-π interactions with biological targets .
- Electron-Withdrawing Groups: The (Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid (CAS 35513-38-3) demonstrates enhanced electrophilicity due to the electron-withdrawing fluorine atom, which may accelerate reactions like Michael additions. The target compound’s spirocyclic ether-oxygen could similarly polarize the carbonyl group, though its impact is modulated by the saturated ring system .
Physicochemical Properties
- Solubility and Stability: The spirocyclic structure in the target compound likely reduces aqueous solubility compared to aryl analogs due to increased hydrophobicity. However, salts like 8-Oxa-2-azaspiro[4.5]decane oxalate (CAS 1651840-84-4) demonstrate that derivatization can improve solubility . The enone system in all analogs confers sensitivity to nucleophilic attack, necessitating stabilized formulations for pharmaceutical use.
- Synthetic Utility: (E)-4-Oxo-4-(p-tolyl)but-2-enoic acid (CAS 20972-36-5) is frequently employed in amide couplings, as shown in , where it reacts with amines to form bioactive derivatives. The target compound’s spirocyclic amine may offer similar reactivity but with altered steric and electronic profiles .
Q & A
(Basic) What are the established synthetic routes for (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid, and what intermediates are critical for its preparation?
The synthesis typically involves condensation reactions between activated α,β-unsaturated carbonyl systems and spirocyclic amines. For example, (E)-4-aryl-4-oxo-2-butenoic acids can react with hydrogen peroxide to form oxirane intermediates, which are further functionalized with heterocyclic amines (e.g., 1,3,4-thiadiazoles) to yield spiro compounds . Key intermediates include the oxirane derivative (formed via epoxidation) and substituted thiadiazoles, which facilitate cyclization. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions such as polymerization of the α,β-unsaturated system .
(Basic) How is structural confirmation of this compound achieved, and which spectroscopic techniques are most reliable?
Structural elucidation relies on a combination of elemental analysis , NMR (1H, 13C, and 2D-COSY for spirocyclic connectivity), and FT-IR (to confirm carbonyl and enoic acid functionalities). X-ray crystallography is critical for resolving stereochemical ambiguities, particularly the (E)-configuration of the double bond and the spatial arrangement of the spirocyclic moiety . Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns, while UV-Vis spectroscopy may correlate electronic properties with bioactivity .
(Advanced) How does the substitution pattern on the spirocyclic moiety influence biological activity, and what strategies optimize pharmacokinetic properties?
The spirocyclic system’s rigidity and stereochemistry directly impact binding affinity to biological targets. For instance:
- Electron-withdrawing groups on the spirocyclic nitrogen enhance stability against metabolic degradation.
- Hydrophobic substituents improve membrane permeability, critical for central nervous system (CNS) targeting .
Pharmacokinetic optimization involves prodrug strategies (e.g., esterification of the carboxylic acid to enhance oral bioavailability) and structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition, cell viability). Computational modeling (docking, MD simulations) predicts binding modes to targets like HIV-1 integrase or aldose reductase .
(Advanced) What experimental designs are recommended to resolve contradictions in reported bioactivity data?
Contradictions often arise from variations in assay conditions (e.g., cell lines, enzyme sources). To address this:
- Standardize assay protocols : Use validated cell models (e.g., HEK293 for receptor studies) and control for pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1%) .
- Cross-validate with orthogonal methods : Pair in vitro enzyme inhibition data with in vivo efficacy studies (e.g., rodent models for diabetes or hypertension) .
- Statistical rigor : Employ randomized block designs with ≥4 replicates to account for biological variability, as demonstrated in pharmacological studies .
(Advanced) How can environmental persistence and ecotoxicological risks of this compound be assessed in long-term studies?
Adopt a tiered approach:
Physicochemical profiling : Determine logP (octanol-water partition coefficient), hydrolysis half-life, and photostability under simulated environmental conditions (e.g., UV light, pH 5–9) .
Biotic/abiotic degradation : Use OECD 301/302 guidelines to assess biodegradability in soil/water systems.
Ecotoxicology : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna, Danio rerio) to derive LC50/EC50 values.
Modeling : Apply fugacity models (e.g., EQC, SimpleBox) to predict environmental distribution and bioaccumulation potential .
(Advanced) What methodologies mitigate compound instability during high-temperature reactions or storage?
- Stabilization strategies : Use inert atmospheres (N2/Ar) to prevent oxidation and light-sensitive containers to avoid photodegradation.
- Additives : Incorporate radical scavengers (e.g., BHT) or chelating agents (EDTA) to suppress free-radical pathways .
- Analytical monitoring : Track decomposition via HPLC-MS (e.g., monitoring for lactone formation from the enoic acid moiety) .
- Storage conditions : Store at −20°C in anhydrous DMSO or under vacuum to prevent hydrolysis .
(Basic) What are the primary pharmacological targets of this compound, and how are these evaluated?
Reported targets include:
- HIV-1 integrase : Evaluated via strand-transfer inhibition assays using recombinant enzyme and oligonucleotide substrates .
- Aldose reductase : Assessed using spectrophotometric NADPH depletion assays .
- Neuropeptide Y receptors : Binding affinity determined via competitive radioligand displacement (e.g., [125I]-PYY) in transfected cell lines .
(Advanced) How can synthetic byproducts or impurities be characterized and minimized?
- Byproduct identification : Use LC-MS/MS and preparative HPLC to isolate impurities. Compare spectral data with synthetic intermediates (e.g., oxirane derivatives) .
- Process optimization : Employ Design of Experiments (DoE) to refine reaction parameters (e.g., stoichiometry, catalyst loading).
- Quality control : Follow ICH guidelines for impurity profiling (e.g., thresholds ≤0.15% for unknown impurities) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
